N-Amino-N''-p-tolylsulfonyl-piperazin
Description
Properties
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-13-5-4-7-15(11-13)22-18(24)9-10-23-19(25)17(27-20(23)26)12-14-6-2-3-8-16(14)21/h2-8,11-12H,9-10H2,1H3,(H,22,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYCJRTOYNFFN-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N’'-p-tolylsulfonyl-piperazin typically involves the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-Amino-N’'-p-tolylsulfonyl-piperazin follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to facilitate the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Amino-N’'-p-tolylsulfonyl-piperazin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-Amino-N’'-p-tolylsulfonyl-piperazin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Amino-N’'-p-tolylsulfonyl-piperazin involves its interaction with specific molecular targets. The p-tolylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
N-Sulfonylguanidine Derivatives
Compounds like N-amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines share the sulfonylguanidine backbone but differ in substituents. For example:
Pharmacological Activity :
- Carbonic Anhydrase Inhibition : Derivatives with 4-chloro-5-methylbenzenesulfonyl groups (e.g., Compound 12) exhibit IC50 values of 8–15 nM against tumor-associated isoforms (CA IX/XII), outperforming acetazolamide (IC50 ~25 nM) .
- Antitumor Potential: this compound may share similar mechanisms but lacks direct data.
Mesoionic 1,3,4-Oxadiazolium-2-Thiolates
These fused heterocycles, synthesized from N-amino-dihydrodiazinediones, differ in core structure but share sulfonyl-related reactivity:
Functional Analogs
N-Aminoethylpiperazine
A related epoxy curing agent and pharmaceutical intermediate:
| Property | This compound | N-Aminoethylpiperazin |
|---|---|---|
| Toxicity | Not reported | High (corrosive, NFPA-rated) |
| Applications | Drug synthesis | Epoxy resins, surfactants |
Q & A
Basic Research Questions
Q. How can the synthesis of N-Amino-N''-p-tolylsulfonyl-piperazin be optimized for reproducibility and yield?
- Methodological Answer : The synthesis typically involves condensation reactions between sulfonyl chlorides and amino-piperazine derivatives. For example, highlights the use of N-amino-N'-alkylpiperazines in condensation reactions with carbonyl compounds under controlled pH and temperature. Key steps include:
- Purification : High Performance Liquid Chromatography (HPLC) is critical for isolating the compound from byproducts and confirming purity ≥95% .
- Reaction Monitoring : Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can track intermediate formation .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride:amine) and using anhydrous solvents (e.g., dichloromethane) minimizes side reactions .
Q. What analytical techniques are essential for validating the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities; retention time matching confirms identity .
- Structural Confirmation :
- NMR : - and -NMR identify proton environments (e.g., sulfonyl and piperazine peaks) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] ion) .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and thermal stability .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer :
- Byproduct Formation : Unreacted sulfonyl chloride or incomplete piperazine substitution are typical impurities.
- Mitigation Strategies :
- Use scavengers (e.g., triethylamine) to neutralize excess sulfonyl chloride .
- Recrystallization from ethanol/water mixtures (7:3 v/v) removes polar impurities .
- Detection : Reverse-phase HPLC with gradient elution (acetonitrile/water) resolves non-polar byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents in this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl (e.g., p-tolyl vs. chlorophenyl) or sulfonyl groups. demonstrates SAR workflows for arylpiperazines, using receptor-binding assays (e.g., A adenosine receptor) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs, guided by 3D conformations from X-ray crystallography or NMR .
- Data Interpretation : Compare IC values across analogs to identify critical substituents (e.g., electron-withdrawing groups enhancing receptor affinity) .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- In Vitro/In Vivo Bridging :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent plasma) and membrane permeability (Caco-2 assays) to assess bioavailability discrepancies .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that may explain reduced in vivo activity .
- Target Engagement Validation : Use radiolabeled tracers (e.g., -ligands) in autoradiography to confirm target binding in tissue sections .
Q. How can the metabolic stability of this compound be systematically evaluated?
- Methodological Answer :
- In Vitro Models :
- Liver Microsomes : Incubate with NADPH cofactor to measure degradation rates (t) and identify cytochrome P450 (CYP) isoforms involved .
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) detect electrophilic intermediates .
- In Silico Tools : Software like ADMET Predictor™ estimates metabolic hotspots (e.g., sulfonamide cleavage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
